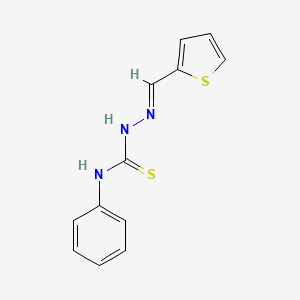

2-thiophenecarbaldehyde N-phenylthiosemicarbazone

Beschreibung

Eigenschaften

CAS-Nummer |

199187-74-1 |

|---|---|

Molekularformel |

C12H11N3S2 |

Molekulargewicht |

261.4 g/mol |

IUPAC-Name |

1-phenyl-3-[(E)-thiophen-2-ylmethylideneamino]thiourea |

InChI |

InChI=1S/C12H11N3S2/c16-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-17-11/h1-9H,(H2,14,15,16)/b13-9+ |

InChI-Schlüssel |

GFHBQBMHIDHBNM-UKTHLTGXSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CS2 |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Thiophencarbaldehyd-N-phenylthiosemicarbazon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol- oder Amin-Derivate umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen der Thiophenring oder der Thiosemicarbazon-Teil modifiziert werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Alkohole oder Thiole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Thiol- oder Amin-Derivate.

Substitution: Verschiedene substituierte Thiophen- oder Thiosemicarbazon-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit potenziellen katalytischen und elektronischen Eigenschaften zu bilden.

Biologie: Die Verbindung zeigt antimikrobielle und antivirale Aktivitäten, was sie zu einem Kandidaten für die Entwicklung neuer Therapeutika macht.

Medizin: Forschungen haben ihr Potenzial als Antikrebsmittel gezeigt, da sie in der Lage ist, bestimmte Enzyme und Signalwege zu hemmen, die an der Proliferation von Krebszellen beteiligt sind.

Industrie: Es kann bei der Synthese von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-Thiophencarbaldehyd-N-phenylthiosemicarbazon beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Enzymhemmung: Die Verbindung kann Enzyme wie Ribonukleotidreduktase hemmen, die für die DNA-Synthese und -Reparatur unerlässlich ist.

Metallchelatisierung: Es kann Metallionen chelatieren und so metall-abhängige biologische Prozesse stören.

Erzeugung reaktiver Sauerstoffspezies (ROS): Die Verbindung kann die Erzeugung von ROS induzieren, was zu oxidativem Stress und Apoptose in Krebszellen führt.

Analyse Chemischer Reaktionen

Types of Reactions

2-thiophenecarbaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the thiosemicarbazone moiety can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiophene or thiosemicarbazone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.

Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-thiophenecarbaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair.

Metal Chelation: It can chelate metal ions, disrupting metal-dependent biological processes.

Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-Thiophencarbaldehyd-N-phenylthiosemicarbazon kann mit anderen Thiosemicarbazonen verglichen werden, wie zum Beispiel:

Pyridin-2-carbaldehyd-thiosemicarbazon: Bekannt für seine krebshemmende und antivirale Eigenschaften.

Salicylaldehyd-thiosemicarbazon: Zeigt antimikrobielle und antifungale Aktivitäten.

Furfural-thiosemicarbazon: Wird in der Koordinationschemie und als antimikrobielles Mittel eingesetzt.

Die Einzigartigkeit von 2-Thiophencarbaldehyd-N-phenylthiosemicarbazon liegt in seinem Thiophenring, der spezifische elektronische Eigenschaften verleiht und seine biologische Aktivität im Vergleich zu anderen Thiosemicarbazonen erhöht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.